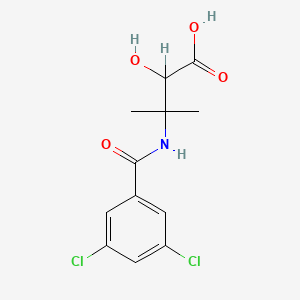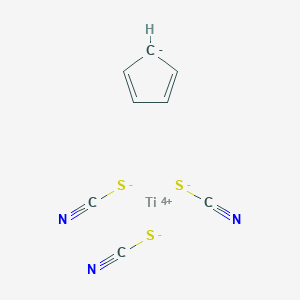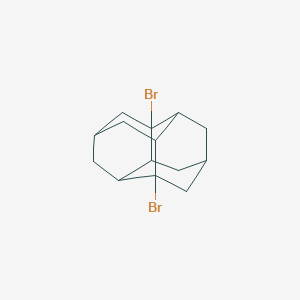
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid is an organic compound that features a dichlorobenzoyl group attached to an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amino acid derivative. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure complete reaction . The intermediate 3,5-dichlorobenzoyl chloride can be prepared from 3,5-dichlorobenzonitrile by treatment with thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone derivative, while reduction would yield a benzyl derivative.
Aplicaciones Científicas De Investigación
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzamide: Similar structure but lacks the amino acid derivative.
3,5-Dichlorobenzoic acid: Similar benzoyl group but lacks the amino and hydroxyl groups.
3,5-Dichlorobenzonitrile: Precursor in the synthesis of 3,5-dichlorobenzoyl chloride.
Uniqueness
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid is unique due to the presence of both the dichlorobenzoyl group and the amino acid derivative, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
31110-42-6 |
|---|---|
Fórmula molecular |
C12H13Cl2NO4 |
Peso molecular |
306.14 g/mol |
Nombre IUPAC |
3-[(3,5-dichlorobenzoyl)amino]-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,9(16)11(18)19)15-10(17)6-3-7(13)5-8(14)4-6/h3-5,9,16H,1-2H3,(H,15,17)(H,18,19) |
Clave InChI |
BEYJASDJHZYFRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)




![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)






